molecular formula C15H18N2 B1204273 6-Methylergoline CAS No. 109922-46-5

6-Methylergoline

Cat. No.: B1204273
CAS No.: 109922-46-5
M. Wt: 226.32 g/mol
InChI Key: NNDATQSUZGLGQT-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methylergoline is an ergoline alkaloid obtained by selective methylation of the N-6 position of ergoline. It derives from a hydride of an ergoline.

Scientific Research Applications

5-Hydroxytryptamine Antagonist

  • 6-Methylergoline derivatives have been identified as potent antagonists of 5-hydroxytryptamine (5HT), with specific substances like LSD25 and UML491 being notably active in this group. One such derivative, 1-methyl-8 β-carbobenzyloxy-aminomethyl-10 α-ergoline (MCE), exhibits strong and long-lasting antagonist properties (Beretta, Ferrini, & Glässer, 1965).

Dopaminergic Activity

  • Several synthesized ergolines, including this compound derivatives, have shown strong and lasting central dopaminergic activity. This property is particularly notable in compounds like 8-(cyanomethyl)-6-methylergoline, which also demonstrated potential in inhibiting ovum implantation and decreasing serum prolactin levels in rats (Stütz, Stadler, Vigouret, & Jaton, 1978).

Prolactin Secretion and Brain Activity

  • Compounds representing partial structures of the ergoline nucleus, including this compound derivatives, have been found to inhibit prolactin secretion and influence brain activity, suggesting their potential use in dopaminergic treatments (Clemens & Smalstig, 1979).

Serotonin Receptor Affinity

  • This compound-8-carboxylic acid esters with different N1-substituents have been explored for their affinity to 5HT2 receptors. The studies indicate that both the ester side chain and the indole substituent play significant roles in determining 5HT2 receptor affinity (Marzoni, Garbrecht, Fludzinski, & Cohen, 1987).

Antihypertensive Properties

  • 6-Methylergolin-8 beta-yl-propionic acid derivatives have been synthesized and tested for their antihypertensive activity. These derivatives also exhibit prolactin lowering activity, indicating their potential as antihypertensive compounds with specific selectivity (Bernardi et al., 1983).

Anticancer Potential

  • Nitrosourea derivatives of ergolines, including this compound, have been synthesized as potential anticancer agents. These derivatives display activity against certain types of leukemia in mice while moderately inhibiting prolactin (Crider et al., 1979).

Synthesis and Molecular Studies

  • The total synthesis of natural products like (+)-Setoclavine and (-)-9,10-Dihydroisosetoclavine has been achieved starting from 6-methylergolin-8-one. This research enhances understanding of the structural elements of ergot alkaloids (Moldvai et al., 2006).

Serotonin Antagonism in Vascular Activity

  • (8 beta)-6-Methylergoline amide derivatives with varied N1-substituents have been synthesized to evaluate their effectiveness in blocking vascular 5HT2 receptors. The research indicates significant influence of both the N1 substituent and amide derivative on binding affinities (Misner et al., 1990).

Properties

CAS No.

109922-46-5

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1

InChI Key

NNDATQSUZGLGQT-BXUZGUMPSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34

SMILES

CN1CCCC2C1CC3=CNC4=CC=CC2=C34

Canonical SMILES

CN1CCCC2C1CC3=CNC4=CC=CC2=C34

109922-46-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylergoline
Reactant of Route 2
6-Methylergoline
Reactant of Route 3
6-Methylergoline
Reactant of Route 4
6-Methylergoline
Reactant of Route 5
Reactant of Route 5
6-Methylergoline
Reactant of Route 6
6-Methylergoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.